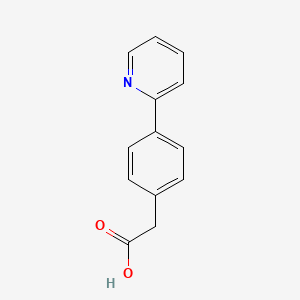

(4-Pyridin-2-YL-phenyl)-acetic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-pyridin-2-ylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-13(16)9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAUORDXNFURBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333426 | |

| Record name | (4-PYRIDIN-2-YL-PHENYL)-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51061-67-7 | |

| Record name | (4-PYRIDIN-2-YL-PHENYL)-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of the 4 Pyridin 2 Yl Phenyl Scaffold in Advanced Chemical Systems

The 4-(pyridin-2-yl)phenyl scaffold is a significant structural motif in the design of advanced chemical systems. This framework, which consists of a pyridine (B92270) ring attached to a phenyl group, is a key component in a wide array of functional molecules. Pyridine-based structures are prevalent in medicinal chemistry and are found in numerous FDA-approved drugs. nih.gov Their presence can enhance the pharmacological activity and solubility of a compound. nih.govnih.gov The pyridine ring's basicity and ability to form hydrogen bonds are crucial for its interaction with biological targets. nih.gov

In medicinal chemistry, the 4-(pyridin-2-yl)phenyl scaffold serves as a pharmacophore, the part of a molecule responsible for its biological activity. This scaffold is integral to the development of new therapeutic agents, including those with anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai For instance, derivatives of this scaffold have been investigated as inhibitors of enzymes like TGF-β1 and activin A, which are involved in cell growth and differentiation. nih.gov The versatility of the 4-(pyridin-2-yl)phenyl structure allows for the synthesis of a diverse library of compounds for screening against various diseases.

Beyond pharmaceuticals, this scaffold is also employed in materials science for creating polymers and other advanced materials. The specific arrangement of the pyridine and phenyl rings influences the electronic and physical properties of these materials, making them suitable for applications such as in organic light-emitting diodes (OLEDs) and as ligands in catalysis. iucr.org The ongoing exploration of the 4-(pyridin-2-yl)phenyl scaffold continues to yield novel compounds with promising applications in both medicine and technology.

Significance of Acetic Acid Derivatives in Medicinal and Synthetic Chemistry

Established Reaction Pathways and Optimized Protocols

The most prominent and well-documented method for synthesizing this compound and its analogs is the Suzuki-Miyaura cross-coupling reaction. This reaction has proven to be versatile and effective for creating carbon-carbon bonds between aryl and heteroaryl moieties. researchgate.netresearchgate.net

The synthesis of the target compound and its analogs relies on the careful selection and preparation of key precursors.

Pyridine (B92270) Precursors : Common precursors for the pyridine portion of the molecule include 2-bromopyridine (B144113) or 2-iodopyridine. nih.gov These halo-pyridines can be converted into various organoboron reagents, such as pyridinylboronic acids or their esters (e.g., pinacol (B44631) esters), which are essential for the Suzuki-Miyaura coupling. nih.govdergipark.org.tr The synthesis of pyridinylboronic acids can be challenging due to their amphoteric nature, which complicates isolation from aqueous media. dergipark.org.tr

Phenylacetic Acid Precursors : The phenylacetic acid moiety is typically derived from a halo-phenylacetic acid derivative, such as 4-bromophenylacetic acid. This precursor provides the necessary handle for the cross-coupling reaction. Alternatively, a phenylacetic acid derivative bearing a boronic acid or boronate ester can be coupled with a halopyridine.

Derivatization : The synthesis can be adapted to produce a wide range of analogs by using substituted precursors. For example, using substituted 2-bromopyridines or substituted phenylacetic acid derivatives allows for the introduction of various functional groups onto the final molecule. This flexibility is crucial for tuning the compound's chemical and physical properties for specific applications. For instance, multi-step syntheses have been developed to create complex phenylacetic acid derivatives with multiple phenyl substitutions. mdpi.com

A general synthetic route involves the reaction of a pyridinylboronic acid with a bromo-phenylacetic acid derivative, or vice-versa, in the presence of a suitable catalyst and base.

The success of the synthesis of this compound hinges on the optimization of reaction conditions and the choice of an appropriate catalytic system.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, offering a powerful method for the formation of carbon-carbon bonds. mdpi.com Typical conditions for the synthesis of this compound and its analogs involve:

Catalyst : Palladium-based catalysts are most commonly employed. researchgate.net

Base : A base is required to activate the boronic acid component.

Solvent : Anhydrous organic solvents are typically used to ensure the stability of the catalyst and reagents.

Atmosphere : The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the palladium catalyst.

The choice of catalyst and associated ligands is critical for achieving high yields and selectivity in the synthesis of this compound.

Palladium Catalysts : Palladium complexes are the most effective catalysts for Suzuki-Miyaura cross-coupling reactions. nih.gov Common examples include:

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A widely used and versatile catalyst.

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) : Often used in combination with a phosphine (B1218219) ligand. nih.gov

Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : Known for its high efficiency in coupling heteroaryl compounds. mdpi.com

Ligands : Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can significantly influence the reaction's efficiency and substrate scope.

Triphenylphosphine (PPh₃) : A common and relatively inexpensive ligand.

XantPhos : A bulky biaryl phosphine ligand that can enhance catalytic activity, particularly in challenging coupling reactions.

Catalyst Loading : Typically, a low catalyst loading (e.g., 1-5 mol%) is sufficient to achieve good results.

The selection of the catalyst and ligand system is often tailored to the specific substrates being coupled to maximize the yield and purity of the desired product.

Table 1: Representative Catalysts and Ligands for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Typical Application |

|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | General purpose for a wide range of substrates. |

| Pd₂(dba)₃ | XantPhos | For challenging couplings requiring high catalytic activity. |

Reaction Conditions and Catalysis for Targeted Synthesis

Advanced Synthetic Techniques

In addition to established methods, advanced synthetic techniques are being explored to improve the efficiency, sustainability, and scalability of the synthesis of this compound and related compounds.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. at.uaajrconline.org The use of microwave irradiation can lead to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govmdpi.com

In the context of synthesizing pyridine-containing compounds, MAOS has been successfully applied to various reaction types, including:

Cross-Coupling Reactions : Microwave heating can dramatically shorten the time required for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions. scispace.com

Multi-Component Reactions : MAOS is particularly effective for one-pot, multi-component reactions, which are used to construct complex heterocyclic scaffolds in a single step. nih.gov

Cycloaddition Reactions : Microwave irradiation can promote cycloaddition reactions, leading to the formation of functionalized pyridine rings. mdpi.com

The benefits of MAOS are attributed to the efficient and uniform heating of the reaction mixture, which can lead to higher reaction rates and fewer side products. ajrconline.orgscispace.com

Table 2: Comparison of Conventional Heating and MAOS for a Representative Pyridine Synthesis

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | Several hours to days | Moderate to good | nih.govnih.gov |

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. rasayanjournal.co.in For the synthesis of this compound, green chemistry approaches focus on several key areas:

Use of Greener Solvents : Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, is a major goal. biosynce.com Aqueous media have been successfully used for Suzuki-Miyaura reactions in some cases. researchgate.net

Catalyst Efficiency and Recycling : Developing highly active catalysts that can be used at very low concentrations and can be easily separated and recycled is a key aspect of green synthesis. biosynce.com

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. Multi-component reactions are often highly atom-economical. nih.gov

By incorporating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally friendly. researchgate.net

Synthesis of Structural Analogs and Derivatives

The synthesis of structural analogs and derivatives of this compound is a significant area of research, aimed at exploring the structure-activity relationships of this chemical scaffold. These synthetic efforts have led to a variety of related compounds with diverse and interesting properties. This section details the synthetic methodologies for several key classes of these analogs.

Phenylimidazole Derivatives and their Synthesis

The synthesis of phenylimidazole derivatives, particularly those incorporating a pyridyl moiety, can be achieved through several established synthetic routes. One common method is the de novo synthesis of the imidazole (B134444) ring. This approach often involves the reaction of an α-haloketone with formamide (B127407). nih.gov For instance, a 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide can be heated in formamide to yield 3-(1H-imidazol-4-yl)pyridine. nih.gov This general procedure can be adapted to produce a variety of substituted phenylimidazole derivatives. nih.gov

Another significant strategy involves the condensation of a diamine with an aldehyde. The synthesis of 2-(substituted-phenyl)imidazo[4,5-c]pyridines and their [4,5-b] isomers has been accomplished by reacting 3,4-diaminopyridine (B372788) or 2,3-diaminopyridine (B105623) with the sodium bisulfite adduct of various benzaldehydes. nih.gov Subsequent alkylation of the resulting imidazopyridines can be performed to introduce further diversity. nih.gov

Furthermore, multicomponent reactions offer an efficient pathway to highly substituted imidazoles. The reaction of benzil, a substituted aldehyde, an amine, and ammonium (B1175870) acetate in the presence of a catalyst like silica-supported Preyssler nanoparticles can yield a range of phenylimidazole derivatives.

A summary of reagents for phenylimidazole synthesis is presented below.

| Starting Materials | Reagents and Conditions | Product Type |

| α-Bromo-ketone | Formamide, heat | Phenyl-imidazole derivative |

| Diaminopyridine, Benzaldehyde derivative | Na2S2O5 | Phenyl-imidazopyridine |

| Benzil, Aldehyde, Amine | Ammonium acetate, Catalyst | Tetrasubstituted imidazole |

Thiosemicarbazone-Type Ligands Incorporating Phenyl and Pyridyl Moieties

Thiosemicarbazone-type ligands that feature both phenyl and pyridyl groups are of interest due to their coordination chemistry. A general and straightforward synthesis involves the acid-catalyzed condensation of a suitable ketone or aldehyde with a thiosemicarbazide (B42300) derivative.

For example, a thiosemicarbazone containing a di-2-pyridyl moiety has been synthesized from di-2-pyridyl ketone and 4-phenyl-3-thiosemicarbazide. rsc.org The reaction is typically carried out in a suitable solvent, and the resulting thiosemicarbazone can exist in thione-thiol tautomeric forms. rsc.org

Similarly, a series of thiosemicarbazone ligands have been prepared by reacting piperonal (B3395001) (benzo[d] nih.govresearchgate.netdioxole-5-carbaldehyde) with various N(4)-alkyl-substituted thiosemicarbazides. rsc.org These reactions are generally refluxed in ethanol (B145695) with a few drops of glacial acetic acid as a catalyst. rsc.org

The general synthetic approach is outlined in the table below.

| Carbonyl Compound | Thiosemicarbazide Derivative | Conditions | Product |

| di-2-Pyridyl ketone | 4-Phenyl-3-thiosemicarbazide | Not specified | di-2-pyridyl ketone N(4)-phenylthiosemicarbazone rsc.org |

| Piperonal | N-alkyl substituted thiosemicarbazide | Ethanol, Acetic acid, Reflux | 2-(benzo[d] nih.govresearchgate.netdioxol-5-ylmethylene)-N-alkylhydrazinecarbothioamide rsc.org |

Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines Synthesis

The synthesis of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines has been reported as a convergent process. nih.gov This methodology involves the cyclization of a key intermediate, which is formed from the addition of an amidine to an isothiocyanate. nih.gov

The isothiocyanate component can be prepared from commercially available amines by reaction with thiophosgene. The amidine is typically formed from a corresponding nitrile via a Pinner reaction. nih.gov These two intermediates are then combined to form a thiourea (B124793) derivative, which subsequently undergoes cyclization to yield the 1,2,4-thiadiazole (B1232254) core. nih.gov Further modifications, such as alkylation, can be carried out on the final product. nih.gov

A simplified overview of the synthetic strategy is provided below.

| Precursor 1 | Precursor 2 | Key Intermediate | Cyclization Product |

| Amidine (from nitrile) | Isothiocyanate (from amine and thiophosgene) | Thiourea derivative | Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine nih.gov |

These compounds have been investigated for their potential as macrofilaricidal agents for the treatment of human filarial infections. researchgate.netresearchgate.net

Pyridinone and Pyridyl-Carboxylate Derivatives

The synthesis of pyridinone and pyridyl-carboxylate derivatives can be achieved through a variety of synthetic routes. These compounds are significant as they represent a large class of bioactive molecules.

One common approach to pyridinone synthesis is the cyclization of precursors. For example, 2-(1H)-pyridinones can be synthesized in a one-pot reaction from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine, using L-proline as a catalyst. Another method involves the reaction of ethyl 3-oxoglutarate with triethylorthoformate in the presence of ammonia (B1221849) to yield ethyl 4-hydroxy-2-pyridinone-5-carboxylate.

Functionalized 2-pyridone-3-carboxylic acids have been synthesized via a three-component reaction between 3-formylchromone, primary amines, and Meldrum's acid. These carboxylic acid derivatives can then undergo decarboxylation.

A transition-metal-free method for the synthesis of pyridyl pyridones involves the hydroxylation and arylation tandem reaction of 2-fluoropyridine (B1216828) derivatives. This approach offers a highly selective route to these compounds.

The following table summarizes some of the synthetic strategies for pyridinone and pyridyl-carboxylate derivatives.

| Starting Materials | Key Reaction Type | Product |

| Dimethyl 3-oxopentanedioate, DMF-DMA, Primary amine | One-pot cyclization | 2-(1H)-Pyridinone |

| Ethyl 3-oxoglutarate, Triethylorthoformate, Ammonia | Cyclocondensation | Ethyl 4-hydroxy-2-pyridinone-5-carboxylate |

| 3-Formylchromone, Primary amine, Meldrum's acid | Three-component reaction | 2-Pyridone-3-carboxylic acid |

| 2-Fluoropyridine derivative | Hydroxylation/arylation tandem reaction | Pyridyl pyridone |

Phenoxy Acetic Acid Derivatives Synthesis

Phenoxy acetic acid derivatives are important structural analogs. A common and straightforward method for their synthesis involves the reaction of a phenol (B47542) with a haloacetic acid or its ester in the presence of a base.

For instance, phenoxy acetic acid can be prepared by reacting phenol with chloroacetic acid in a sodium hydroxide (B78521) solution. The hydroxide deprotonates the phenol, and the resulting phenolate (B1203915) attacks the α-carbon of the chloroacetic acid. Similarly, substituted phenols can be reacted with ethyl chloroacetate (B1199739) in the presence of anhydrous potassium carbonate to produce the corresponding phenoxy esters.

In the context of analogs of this compound, pyridine-containing phenoxy acetamide (B32628) derivatives have been synthesized. researchgate.net This often involves the preparation of a fenofibric acid chloride, which is then reacted with a suitable pyridine-containing amine in the presence of a base like sodium carbonate. researchgate.net

A general overview of the synthesis of phenoxy acetic acid derivatives is presented below.

| Phenol Component | Acetic Acid Component | Base | Product |

| Phenol | Chloroacetic acid | Sodium hydroxide | Phenoxy acetic acid |

| Substituted phenol | Ethyl chloroacetate | Potassium carbonate | Substituted phenoxy ester |

| Fenofibric acid | Oxalyl chloride, then a pyridinyl amine | Sodium carbonate | Pyridine-containing phenoxy acetamide researchgate.net |

| 4-formylphenol | Ethyl bromoacetate | Potassium carbonate | Ethyl 2-(4-formylphenoxy)acetate |

Advanced Characterization Techniques and Structural Elucidation

Spectroscopic Characterization

Spectroscopic analysis is fundamental to the characterization of "(4-Pyridin-2-YL-phenyl)-acetic acid," confirming its molecular structure through the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. The protons of the methylene (B1212753) (-CH₂-) group would resonate as a singlet around 3.6 ppm. rsc.org The aromatic protons on the phenyl and pyridine (B92270) rings will show a complex pattern of multiplets in the aromatic region (approximately 7.0-8.7 ppm). For instance, in related 2-substituted pyridine compounds, the proton at the 6-position of the pyridine ring is typically the most deshielded, appearing at the lowest field. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is the most deshielded, with a chemical shift expected around 177-184 ppm. rsc.orghmdb.ca The methylene carbon would appear at approximately 40-47 ppm. rsc.orghmdb.ca The aromatic carbons of both the phenyl and pyridine rings will have signals in the range of 120-160 ppm. rsc.orgwisc.edu The carbon atom attached to the nitrogen in the pyridine ring (C2) and the carbon atom of the phenyl ring attached to the pyridine ring (C4') are expected to be significantly influenced by the electronic effects of the heteroatom and the adjacent aromatic system.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (br s) | 177.0 - 184.0 |

| Methylene (-CH₂-) | ~3.6 (s) | 40.0 - 47.0 |

| Phenyl Ring (C₆H₄) | 7.3 - 8.0 (m) | 125.0 - 140.0 |

| Pyridine Ring (C₅H₄N) | 7.2 - 8.7 (m) | 120.0 - 157.0 |

Note: The chemical shifts are predicted based on data from similar compounds and general NMR principles. Actual experimental values may vary.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of "this compound" would be characterized by several key absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. mdpi.com The C=O stretching vibration of the carbonyl group in the carboxylic acid will result in a strong, sharp peak typically between 1680 and 1710 cm⁻¹. mdpi.com The C-O stretching and O-H bending vibrations of the carboxylic acid are expected in the fingerprint region, around 1320-1210 cm⁻¹ and 960-850 cm⁻¹ respectively. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings will appear in the 1450-1600 cm⁻¹ region. mdpi.com

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Strong, Sharp |

| Aromatic Rings | C-H Stretch | 3000 - 3100 | Medium |

| Aromatic Rings | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

| Carboxylic Acid | O-H Bend | 850 - 960 | Broad, Medium |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. For "this compound" (C₁₃H₁₁NO₂), the molecular weight is 213.23 g/mol . scbt.comscbt.com In a typical mass spectrum, a molecular ion peak [M]⁺ would be observed at m/z 213. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. For example, the calculated m/z for the protonated molecule [M+H]⁺ is 214.0811, and HRMS would be expected to find a value very close to this. rsc.org Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or the cleavage of the bond between the phenyl ring and the methylene group.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystal.

Interactive Data Table: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (Common for similar organic molecules) researchgate.net |

| Key Bond Lengths (Å) | C=O: ~1.22, C-O: ~1.31, C-C (acetic): ~1.51 |

| Key Bond Angles (°) | O-C-O: ~123, C-C-O: ~112 |

| Hydrogen Bonding | O-H···N (intermolecular), O-H···O (dimer formation) |

Note: These parameters are based on typical values for similar organic compounds and may differ in an experimental structure.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration for pharmaceutical and materials science applications. While no specific studies on the polymorphism of "this compound" were found, the phenomenon is known to occur in related compounds. google.com The interplay of hydrogen bonding (O-H···N and O-H···O) and π-π stacking interactions between the aromatic rings are the primary driving forces for the supramolecular assembly and will dictate the crystal packing. mdpi.commdpi.com Different arrangements of these interactions can lead to different polymorphic forms, which may vary in their physical properties such as solubility and melting point. The formation of supramolecular aggregates through these non-covalent interactions is a key feature of the solid-state chemistry of this class of compounds. nih.govacs.org

Polymorphism and Crystal Packing Analysis

Influence of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) on Crystal Structures

The crystal structure of this compound and related compounds is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonding and π-π stacking.

Hydrogen Bonding: The presence of a carboxylic acid group and a pyridine nitrogen atom makes this compound a prime candidate for forming strong hydrogen bonds. The acidic proton of the carboxylic acid can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the carbonyl oxygen of the carboxylic acid can act as hydrogen bond acceptors. These interactions can lead to the formation of well-defined supramolecular synthons, which are recurring structural motifs. For instance, O—H⋯N hydrogen bonds can link adjacent molecules, forming chains or more complex networks. nih.govresearchgate.net In similar structures, the interplay of different functional groups capable of forming competitive hydrogen bonds has been observed. researchgate.net The strength of these hydrogen bonds can range from moderate to strong, significantly stabilizing the crystal packing. gatech.edu In some cases, intramolecular hydrogen bonds can also occur, influencing the conformation of the molecule itself. researchgate.net

A summary of key intermolecular interactions observed in related crystal structures is presented in the table below.

| Interaction Type | Donor/Acceptor Groups or Rings | Typical Geometry/Arrangement | Reference |

| Hydrogen Bonding | O-H (Carboxylic Acid) as donor; N (Pyridine), O (Carbonyl) as acceptors | Formation of chains, dimers, and sheets | nih.govresearchgate.net |

| Hydrogen Bonding | C-H as donor; O, N as acceptors | Formation of extended networks | nih.govacs.org |

| π-π Stacking | Phenyl and Pyridine rings | Offset or parallel-displaced | nih.govchemrxiv.org |

| C-H···π Interactions | C-H bonds and aromatic rings | Interaction of hydrogen with the π-electron cloud | nih.gov |

Void Analysis in Crystal Structures

The packing of molecules in a crystal lattice is rarely perfect, often resulting in the formation of voids or empty spaces. The analysis of these voids is important for understanding the stability and potential properties of the crystalline material.

The size, shape, and distribution of voids in the crystal structure of this compound are a direct consequence of the molecular shape and the nature of the intermolecular interactions. The specific arrangement of molecules due to hydrogen bonding and π-π stacking can lead to the creation of channels or cavities within the crystal.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions and to analyze the packing in a crystal. nih.govresearchgate.net This method allows for the mapping of different intermolecular contacts and can highlight the voids within the crystal structure. For instance, in related structures, Hirshfeld analysis has been used to investigate the influence of various interactions on the crystal packing. nih.gov The presence of bulky groups or specific steric hindrance can prevent efficient packing, leading to larger void volumes. rsc.org Conversely, strong and directional interactions like hydrogen bonds tend to promote more efficient packing, minimizing the void space.

The table below summarizes findings from Hirshfeld surface analyses on related compounds, which can provide insights into the expected void characteristics for this compound.

| Compound Type | Key Intermolecular Contacts (%) | Observations on Packing and Voids | Reference |

| Coordination Polymers with Pyridine-Triazole Ligands | O···H/H···O (35-38%) | Hydrogen bonds lead to 2D supramolecular networks. | mdpi.com |

| Perfluoro-pyridines | C-H···F, C-F···π, C-H···π | Packing driven by a variety of weak interactions. | nih.gov |

| Thiophene-containing Carboxylic Acid | O-H···O, C-H···O | Formation of chains with cohesion provided by van der Waals forces. | researchgate.net |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. This technique is crucial for understanding the binding mode and affinity of potential drug candidates.

For derivatives of phenylacetic acid and pyridine (B92270), molecular docking studies have been pivotal. For example, research on phenylacetic acid derivatives has been conducted to elucidate their binding modes with biological targets like DNA and various enzymes. researchgate.net Similarly, docking studies on heterocyclic compounds containing pyridine have been used to explore binding modes against enzymes such as cyclooxygenase-2 (COX-2). mdpi.com In one study, (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivatives were docked into the active site of aldose reductase (ALR2), a key target for diabetic complications, to rationalize their inhibitory activity. mdpi.com

In the context of (4-Pyridin-2-YL-phenyl)-acetic acid, docking simulations would predict how the molecule fits into a target's active site. Key interactions would likely involve:

Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor.

π-π Stacking: The two aromatic rings (phenyl and pyridine) can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein's active site.

Hydrophobic Interactions: The phenyl ring and the carbon backbone can form hydrophobic interactions with nonpolar residues.

These predicted interactions help in understanding the structural basis of the molecule's biological activity and guide the design of more potent analogs.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. Computational approaches to SAR are essential for systematically exploring this relationship and optimizing lead compounds.

Research on related structures provides a framework for understanding the SAR of this compound. For instance, a study on N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, which also feature a pyridine ring connected to a phenyl group, explored how different substituents on the phenyl ring affect inhibitory activity against the FOXM1 protein. nih.gov The study found that electron-withdrawing groups at specific positions were critical for activity. nih.gov This suggests that modifications to the phenyl ring of this compound could significantly modulate its biological effects.

Table 1: Illustrative SAR Findings from Related Pyridine-Phenyl Scaffolds This table is based on findings for analogous structures like N-Phenylthieno[2,3-b]pyridine-2-carboxamides and is intended to be illustrative of the SAR approach.

| Position of Substitution (on Phenyl Ring) | Type of Substituent | Effect on Activity | Reference |

|---|---|---|---|

| Position 2 | Electron-withdrawing (-CN) | Increased Activity | nih.gov |

| Position 2 | Electron-withdrawing (-NO₂) | Decreased Activity | nih.gov |

| Position 2 | Electron-donating (-CH₃) | Decreased Activity | nih.gov |

These computational SAR studies are vital for rationally designing new derivatives with improved potency and selectivity.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is an advanced computational technique that correlates the biological activity of a set of molecules with their 3D physicochemical properties. slideshare.net Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. slideshare.netjmaterenvironsci.com These models generate 3D contour maps that visualize regions where specific properties (e.g., steric bulk, positive/negative charge, hydrophobicity) are predicted to enhance or diminish activity. jmaterenvironsci.com

While a specific 3D-QSAR study for this compound is not prominently published, numerous studies on related heterocyclic compounds demonstrate the utility of this approach. For example, 3D-QSAR studies have been successfully applied to series of pyridopyridazin-6-ones, triazole-quinine derivatives, and 6-aryl-5-cyano-pyrimidines to guide the synthesis of more potent inhibitors for targets like p38-α MAPK and Histone Lysine Specific Demethylase 1. jmaterenvironsci.comyoutube.comdaneshyari.com

A hypothetical CoMSIA study on a series of this compound analogs would likely reveal:

Steric Contour Maps: Green contours would indicate regions where bulky groups increase activity, while yellow contours would show where they are detrimental.

Electrostatic Contour Maps: Blue contours would highlight areas where positive charges are favorable, and red contours would show where negative charges are preferred. This would likely pinpoint the importance of the negatively charged carboxylate and the electronegative pyridine nitrogen.

Hydrophobic and H-Bonding Maps: These maps would further define the optimal properties for ligand-receptor interaction.

Such models provide a powerful predictive tool for designing new molecules with enhanced biological efficacy. nih.gov

Density Functional Theory (DFT) and Quantum Mechanical/Molecular Mechanics (QM/MM) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It can accurately predict molecular geometries, electronic properties (like charge distribution), and orbital energies. Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid method that treats a small, critical part of a system (e.g., a ligand in an active site) with high-accuracy quantum mechanics, while the larger environment (the protein) is treated with more efficient classical molecular mechanics.

DFT studies on molecules containing pyridine and phenyl rings are common for understanding their fundamental properties. nih.govacs.org For this compound, DFT calculations would be used to:

Determine the optimal 3D geometry and conformational preferences.

Calculate the distribution of electron density and the molecular electrostatic potential (MEP), identifying electron-rich (e.g., pyridine nitrogen, carbonyl oxygen) and electron-poor regions.

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand its chemical reactivity and electronic transition properties.

Fluorescence quenching studies on related systems have used DFT to analyze how hydrogen bonding to the pyridine nitrogen can create low-lying charge transfer states, which is crucial for understanding photophysical processes. researchgate.net QM/MM calculations could be employed to model a potential reaction mechanism if the compound were to act as an enzyme inhibitor that forms a covalent bond, providing detailed energetic and structural insights into the transition state.

In Silico Prediction of Pharmacokinetic (PK) and Toxicological Properties (ADMET)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical step in modern drug discovery, allowing for the early-stage filtering of compounds with poor pharmacokinetic profiles or potential toxicity. nih.gov

For this compound, various computational tools can predict its drug-likeness and ADMET properties. These predictions are often based on established rules like Lipinski's Rule of Five and analysis of topological polar surface area (TPSA).

Table 2: Predicted Physicochemical and ADMET Properties for this compound These values are computationally predicted and serve as an estimation.

| Property | Predicted Value | Implication for Drug-Likeness |

|---|---|---|

| Molecular Weight | 213.23 g/mol | Compliant with Lipinski's Rule (< 500) |

| LogP (Octanol/Water Partition Coefficient) | ~2.38 | Indicates good membrane permeability |

| Hydrogen Bond Donors | 1 (from -COOH) | Compliant with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 3 (2 from -COOH, 1 from Pyridine-N) | Compliant with Lipinski's Rule (≤ 10) |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | Suggests good oral bioavailability (< 140 Ų) |

| Rotatable Bonds | 3 | Indicates good conformational flexibility (≤ 10) |

| Aqueous Solubility | Moderately Soluble | Favorable for absorption |

| Blood-Brain Barrier (BBB) Permeation | Predicted to be low/non-permeant | May limit central nervous system side effects |

These in silico assessments suggest that this compound possesses a favorable foundational profile for a potential orally administered therapeutic agent, although further experimental validation is required.

Biological Activity and Mechanistic Investigations

Pharmacological Relevance and Potential Therapeutic Applications

(4-Pyridin-2-YL-phenyl)-acetic acid serves as a versatile scaffold in medicinal chemistry, with its derivatives showing promise in various therapeutic areas. The strategic combination of the pyridine (B92270) and phenylacetic acid groups allows for diverse interactions with biological targets, making it a valuable candidate for drug discovery and development.

The quest for novel anti-inflammatory agents has led to the exploration of various heterocyclic compounds, including those containing the pyridinyl-phenyl acetic acid backbone. While direct studies on the anti-inflammatory activity of this compound are not extensively documented, research on structurally related compounds provides valuable insights into its potential in this area.

Derivatives of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid have been synthesized and evaluated for their anti-inflammatory and analgesic properties. nih.gov Among these, 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid was identified as a particularly active compound. nih.gov These findings suggest that the 2-phenylpyridine (B120327) core, a key feature of this compound, can be a crucial component for eliciting an anti-inflammatory response. Further research has been conducted on thiazolo[4,5-b]pyridine (B1357651) derivatives, which have demonstrated considerable anti-inflammatory effects in vivo, with some compounds approaching or even exceeding the activity of the well-known anti-inflammatory drug, Ibuprofen. biointerfaceresearch.com The anti-inflammatory effects of acridine (B1665455) derivatives, which also feature a nitrogen-containing heterocyclic ring system, are thought to be mediated by suppressing the release of chemical mediators from inflammatory cells like mast cells, neutrophils, and macrophages. nih.gov

The anti-inflammatory potential of acetic acid derivatives has also been noted in studies on synthetic acetic acid vinegar, which has been shown to suppress inflammation in obese mice. researchgate.netnih.gov This effect is attributed, at least in part, to the acetic acid component. researchgate.netnih.gov

The pyridinyl-phenyl acetic acid scaffold is a recurring motif in the design of novel anticancer agents. The structural features of this compound allow for interactions with various targets implicated in cancer progression, leading to anti-proliferative effects.

A variety of pyridine-containing compounds have demonstrated significant anticancer and antiproliferative activities. For instance, a series of 2-phenyl-N-(pyridin-2-yl)acetamides have been investigated for their antimycobacterial and antiproliferative properties. nih.gov Certain compounds from this series showed interesting activity against human epithelial kidney cancer (A498), human prostate cancer (PC-3), and human glioblastoma (U-87MG) cell lines. nih.gov Similarly, pyridine-bridged analogues of combretastatin (B1194345) A-4, a potent anticancer agent, have been synthesized and evaluated. acs.org Although replacing the cis-double bond of combretastatin A-4 with a pyridine linker led to a loss of antitubulin activity in some cases, certain analogues demonstrated significant cytotoxicity against various cancer cell lines. acs.org

The introduction of a pyrid-2-yl substituent in place of a phenyl group in benzo Current time information in Bangalore, IN.nih.govchemimpex.comtriazin-7-ones was found to increase cytotoxicity against most cancer cell lines in National Cancer Institute (NCI) one-dose testing. researchgate.net Furthermore, some newly synthesized substituted pyridine derivatives have shown promising antiproliferative potentials against different cancer cell lines, with their activity being attributed to factors like the length of side chains and the potential for hydrogen bonding. nih.govacs.org Research on 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines has also identified compounds with low micromolar GI50 values against various cancer cell lines, with the most active compound inducing apoptosis and reducing the expression of proliferating cell nuclear antigen (PCNA). mdpi.com

The table below summarizes the antiproliferative activities of some pyridine derivatives against various cancer cell lines.

| Compound Type | Cancer Cell Lines | Observed Effect |

| 2-phenyl-N-(pyridin-2-yl)acetamides | A498 (kidney), PC-3 (prostate), U-87MG (glioblastoma) | Interesting antiproliferative activity. nih.gov |

| Pyridine-bridged combretastatin analogues | Various human cancer cell lines | Varying cytotoxicity depending on the specific analogue. acs.org |

| Pyrid-2-yl substituted benzo Current time information in Bangalore, IN.nih.govchemimpex.comtriazin-7-ones | Various cancer cell lines (NCI panel) | Increased cytotoxicity compared to phenyl-substituted counterparts. researchgate.net |

| Substituted pyridine derivatives | NCIH 460, RKOP 27, HeLa, U937, SKMEL 28 | Promising antiproliferative potentials. nih.gov |

| 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines | K562, MV4-11, MCF-7 | Low micromolar GI50 values, induction of apoptosis. mdpi.com |

| 2,6-Disubstituted imidazo[4,5-b]pyridines | Capan-1, LN-229, DND-41, K-562, Z-138 | Pronounced antiproliferative activity for some derivatives. mdpi.com |

| Pyridine-Ureas | MCF-7 and 58 other cancer cell lines | Potent activity against MCF-7 and broad-spectrum antiproliferative activity. mdpi.com |

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. The pyridine scaffold is a common feature in many kinase inhibitors.

Research on pyridine-based inhibitors has demonstrated their potential to target a range of kinases. For example, aminopyridine scaffolds have been developed as inhibitors of Vaccinia-related kinases 1 and 2 (VRK1 and VRK2), which are associated with increased cell division. acs.org The 2-amino-pyridine moiety is a known hinge-binding motif in many kinase inhibitors. acs.org Furthermore, trisubstituted imidazo[4,5-c]pyridines have been designed as inhibitors of Bruton's tyrosine kinase (BTK), with preliminary cellular experiments indicating selective targeting of BTK in lymphoma cell lines. nih.gov In the context of the PI3K/AKT/mTOR signaling pathway, which is critical in many cancers, a potent mTOR inhibitor, Torin2, incorporates a 9-(6-aminopyridin-3-yl) moiety. mit.edu

Phenylpyrazolopyrimidine derivatives have been investigated as tyrosine kinase inhibitors, showing modest inhibitory activity against Src kinase. nih.gov The pyrazolopyrimidine core mimics the adenine (B156593) base of ATP, binding to the nucleotide-binding site of the kinase. nih.gov Additionally, 4-(phenylamino)quinazoline- and 4-(phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides have been developed as irreversible inhibitors of the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase. nih.gov These compounds bind to the ATP site and alkylate a specific cysteine residue. nih.gov

Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential for cell division and are a well-established target for anticancer drugs. nih.gov Inhibitors of tubulin polymerization that bind to the colchicine (B1669291) binding site (CBSIs) are a significant class of antimitotic agents. nih.govmdpi.com The structural characteristics of this compound, particularly the two aromatic rings, suggest its potential to interact with the colchicine binding site.

The colchicine binding site is a hydrophobic pocket at the interface of α- and β-tubulin. mdpi.comsemanticscholar.org CBSIs typically possess two aromatic rings that are oriented at a specific angle to each other. semanticscholar.org A number of structurally diverse compounds have been shown to bind to this site and inhibit tubulin polymerization. nih.govnih.gov

Novel pyridine-linked analogues of combretastatin A-4 (a known CBSI) have been designed and synthesized, where a pyridine ring replaces the cis-double bond. acs.org Some of these analogues were found to be effective in arresting the cell cycle at the G2/M phase, a characteristic feature of tubulin inhibitors. acs.org Similarly, the discovery of new quinoline (B57606) derivatives as potent colchicine binding site inhibitors highlights the importance of the bicyclic aromatic system in interacting with the tubulin protein. semanticscholar.org These quinoline derivatives were designed to possess the essential pharmacophoric features of CBSIs, including hydrogen bond donors and acceptors, hydrophobic centers, and a planar group. semanticscholar.org

Research on 2-aryl-4-amide-quinoline derivatives has led to the identification of compounds with good tubulin polymerization inhibitory activity and potent antiproliferative effects. semanticscholar.org These compounds were shown to disrupt the microtubule network, increase intracellular reactive oxygen species (ROS), and decrease mitochondrial membrane potential in cancer cells. semanticscholar.org

The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial and antifungal agents. The pyridinyl-phenyl acetic acid structure has been explored as a scaffold for creating such compounds.

Studies on 2-phenyl-N-(pyridin-2-yl)acetamides have revealed their potential antimycobacterial activity, with one compound showing promising activity against Mycobacterium tuberculosis. nih.gov In addition to their antimycobacterial effects, these compounds were also screened for their general antibacterial and antifungal properties. nih.gov Phenylacetic acid itself, isolated from Bacillus megaterium, has demonstrated good antibacterial activity against Agrobacterium tumefaciens. nih.gov Its mechanism of action involves disrupting cell membrane integrity, affecting cell metabolism, and inhibiting protein synthesis. nih.gov

The antifungal properties of related structures have also been investigated. For example, N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides have been synthesized and shown to have better antifungal activity against Candida albicans and Aspergillus niger than the reference drug fluconazole. researchgate.net Phenylacetic acid and its sodium salt, isolated from Streptomyces humidus, have been found to be effective in inhibiting the growth of various fungi and oomycetes, including Pythium ultimum and Phytophthora capsici. nih.gov Furthermore, derivatives of 2-{2-[3-(substituted phenyl)-3-oxo-2-1,2,4-triazol-1-yl-propyl]-phenyl}-[2-methoxyimino]-acetic acid have shown potent antifungal activities against various plant pathogenic fungi. sioc-journal.cn

The table below provides a summary of the antimicrobial and antifungal activities of related compounds.

| Compound/Derivative | Target Organism(s) | Observed Activity |

| 2-phenyl-N-(pyridin-2-yl)acetamides | Mycobacterium tuberculosis | Promising antimycobacterial activity. nih.gov |

| Phenylacetic acid | Agrobacterium tumefaciens | Good antibacterial activity. nih.gov |

| [4-Methylphenylsulphonamido]-N-(pyridin-2-yl) acetamides | Candida albicans, Aspergillus niger | Better antifungal activity than fluconazole. researchgate.net |

| Phenylacetic acid and sodium phenylacetate | Pythium ultimum, Phytophthora capsici | Effective inhibition of fungal and oomycete growth. nih.gov |

| 2-{2-[3-(substituted phenyl)-3-oxo-2-1,2,4-triazol-1-yl-propyl]-phenyl}-[2-methoxyimino]-acetic acid derivatives | Sclerotonia, Rhizoctonia solani, Botrytis cinerea, Gibberella zeae | Potent antifungal activities. sioc-journal.cn |

| 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives | Bacillus subtilis, Escherichia coli | Potential antibacterial candidates. lmaleidykla.lt |

Aldose reductase (ALR2) is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for preventing diabetic complications. nih.govsigmaaldrich.com Additionally, oxidative stress is a major contributor to these complications, making compounds with both ALR2 inhibitory and antioxidant activities highly desirable.

Derivatives of (5-hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid have been designed and evaluated as multifunctional ALR2 inhibitors. nih.govsigmaaldrich.com Notably, {2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid exhibited potent ALR2 inhibition with an IC50 value of 0.789 μM and excellent selectivity over the related enzyme aldehyde reductase (ALR1). nih.govsigmaaldrich.com This compound also demonstrated significant antioxidant activity, effectively scavenging DPPH radicals and suppressing lipid peroxidation. nih.govsigmaaldrich.com

Similarly, a series of pyrido[2,3-b]pyrazin-3(4H)-one based derivatives were designed as ALR2 inhibitors. researchgate.net Many of these compounds, which feature a substituted C2 aromatic group and a N4 acetic acid group, were potent and selective ALR2 inhibitors with submicromolar IC50 values. researchgate.net Those bearing a phenolic hydroxyl substituted C2-styryl side chain also exhibited excellent antioxidant activity. researchgate.net Pyridothiadiazine derivatives have also been investigated as ALR2 inhibitors with concomitant antioxidant properties. nih.gov

The antioxidant potential of phenylacetic acid derivatives has been further explored, with some synthesized compounds showing significant antioxidant capacity in the β-carotene/linoleic acid assay. mit.edu

The table below highlights the ALR2 inhibitory and antioxidant activities of related compounds.

| Compound/Derivative | ALR2 IC50 | Antioxidant Activity |

| {2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid | 0.789 μM | High DPPH radical scavenging and lipid peroxidation inhibition. nih.govsigmaaldrich.com |

| Pyrido[2,3-b]pyrazin-3(4H)-one derivatives | Submicromolar range | Excellent antioxidant activity for phenolic hydroxyl substituted analogues. researchgate.net |

| Pyridothiadiazine derivatives | Dependent on substitution | Potent DPPH and MDA inhibition for hydroxy-substituted analogues. nih.gov |

| Phenylacetic acid derivatives | Not specified | Exhibited 50-79% inhibition in β-carotene/linoleic acid assay. mit.edu |

Hypolipidemic and Hypoglycemic Activity

While direct studies on the hypolipidemic activity of this compound are not prominent in the reviewed literature, the structural class of heterocyclic compounds is relevant in the context of metabolic disorders. Research into treatments for type 2 diabetes has focused on various drug targets, including dipeptidyl peptidase 4 (DPP-4). sioc-journal.cn Inhibitors of DPP-4 are a class of hypoglycemic agents, and many possess heterocyclic scaffolds. sioc-journal.cn The development of novel hypoglycemic drugs for DPP-4 inhibition continues to be an active area of research to identify compounds with improved efficacy and fewer adverse reactions. sioc-journal.cn Although specific data for this compound is not available, its pyridine-based structure aligns with the general chemical features explored for potential hypoglycemic activity.

Enzyme Inhibition and Receptor Binding Studies

The biological potential of pyridine derivatives like this compound is often evaluated through their interactions with biological macromolecules such as enzymes and nucleic acids. Studies on complex derivatives have provided insight into potential binding targets. For instance, a ruthenium(II) complex incorporating a 2-(2-(4-(4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl)butoxy)phenyl)benzo[d]thiazole ligand was investigated for its DNA binding capabilities. acs.org Through competitive binding assays using ethidium (B1194527) bromide, this complex demonstrated an ability to displace the intercalating dye from calf thymus DNA (Ct-DNA), suggesting a DNA intercalation binding mode. acs.org

Furthermore, research into other substituted pyridine derivatives has pointed toward enzyme inhibition as a possible mechanism of action. A study on pyridine analogues identified dihydrofolate reductase (DHFR) as a potential molecular target. researchgate.net

Mechanisms of Biological Action

Molecular Mechanisms of Target Modulation

The interaction of pyridine-containing compounds with their biological targets can trigger a cascade of cellular events. For the aforementioned ruthenium(II) complex featuring a pyridin-2-yl moiety, its binding to DNA was linked to significant downstream biological effects. nih.gov The complex was found to be a potent cytotoxic agent that induces apoptosis in cancer cells. The proposed mechanism involves the inhibition of cell cycle progression at both the S and G2/M phases, coupled with the generation of a substantial amount of reactive oxygen species (ROS) and direct DNA intercalation. nih.gov These findings illustrate that derivatives of this compound can modulate cellular function through multifaceted mechanisms involving DNA damage, oxidative stress, and cell cycle disruption. nih.gov

Structure-Activity Relationships (SAR) and Mechanistic Insights

The biological activity of pyridine derivatives is highly dependent on their specific chemical structure. Structure-activity relationship (SAR) analyses aim to decipher how different functional groups and their positions on the molecular scaffold influence efficacy. A general analysis of pyridine derivatives has shown that their antiproliferative activity is enhanced by the presence of electron-donating groups such as methoxy (B1213986) (-OCH3) and hydroxyl (-OH), as well as carbonyl (-C=O) and amino (-NH2) groups. mdpi.com Conversely, the introduction of halogen atoms or bulky substituents tends to result in lower antiproliferative activity. mdpi.com

Specific studies on related compounds provide further mechanistic insights. For one series of pyridine derivatives, the presence of an electronegative substituent at the ortho position was found to increase cytotoxic activity. researchgate.net In a different context, studies on pyrazolo[1,5-a]pyrimidin-7-amines for anti-mycobacterial activity revealed that analogues with strong, amine-based electron-donating groups at the 4'-position of a phenyl ring exhibited the most potent activity. mdpi.com These findings underscore the critical role that electronic properties and substituent placement play in the biological action of this class of compounds.

Preclinical Development and Evaluation

In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition, Cell Growth Rate, Binding Assays)

The preclinical evaluation of this compound and its derivatives involves a variety of in vitro assays to quantify their biological effects. Cytotoxicity is a key parameter assessed against various cell lines.

Cytotoxicity Studies: Derivatives and structurally related compounds have demonstrated notable cytotoxic effects. For example, the compound 4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile (4a) showed potent activity against the human colorectal carcinoma cell line HT29. researchgate.net In another study, a Ru(II) complex containing a pyridin-2-yl functionalized ligand (Complex 7a) was evaluated against several human cancer cell lines and a normal cell line, revealing significant and selective cytotoxicity. nih.gov

Below is a table summarizing the cytotoxic activity (IC₅₀ values) of related pyridine derivatives from these studies.

| Compound/Complex | Cell Line | Cell Type | IC₅₀ (µM) | Source |

| Compound 4a ¹ | HT29 | Human Colorectal Carcinoma | 2.243 ± 0.217 | researchgate.net |

| MRC5 | Normal Human Fetal Lung | 2.222 ± 0.137 | researchgate.net | |

| Doxorubicin (Ref.) | HT29 | Human Colorectal Carcinoma | 3.964 ± 0.360 | researchgate.net |

| MRC5 | Normal Human Fetal Lung | 2.476 ± 0.033 | researchgate.net | |

| Complex 7a ² | MCF-7 | Human Breast Cancer | 1.8 ± 0.3 | nih.gov |

| HeLa | Human Cervical Cancer | 4.3 ± 0.6 | nih.gov | |

| U87MG | Human Glioblastoma | 5.1 ± 0.2 | nih.gov | |

| HEK-293 | Normal Human Embryonic Kidney | 49.2 ± 1.1 | nih.gov | |

| ¹Compound 4a is 4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile. | ||||

| ²Complex 7a is a Ru(II) complex of 2-(2-(4-(4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl)butoxy)phenyl)benzo[d]thiazole. |

Enzyme Inhibition and Binding Assays: Beyond general cytotoxicity, specific molecular interactions are investigated. In silico docking studies have suggested that pyridine derivatives can bind to the active site of enzymes like dihydrofolate reductase (DHFR). researchgate.net Furthermore, the ability of pyridin-2-yl-containing metal complexes to bind DNA has been quantitatively assessed using competitive fluorescence displacement assays with ethidium bromide, confirming a DNA-intercalating binding mode. acs.org These assays are crucial for elucidating the mechanism of action at a molecular level.

Analytical Method Development and Quality Control

Chromatographic Techniques for Detection and Quantification

Chromatography is the cornerstone for the analytical assessment of (4-Pyridin-2-YL-phenyl)-acetic acid. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most prominently used techniques, each serving a distinct purpose in the quality control workflow.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for the quantitative analysis and purity assessment of this compound and related pyridine (B92270) derivatives. researchgate.netnih.gov The development of a robust HPLC method is critical for obtaining accurate and reproducible results.

Method Development: A typical RP-HPLC method for a pyridine derivative like this compound involves an octadecylsilane (B103800) (C18) column. ptfarm.pl The mobile phase is generally a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, often with an acidic modifier like formic acid or phosphoric acid to ensure sharp peak shapes for the basic pyridine moiety. ptfarm.plsielc.com Detection is commonly performed using a UV detector, with the wavelength selected based on the compound's UV absorbance maxima, often in the range of 220-254 nm. researchgate.netptfarm.pl

Table 1: Representative HPLC Method Parameters for Pyridine Derivatives

| Parameter | Typical Condition |

| Stationary Phase | Octadecyl (C18), 5 µm particle size, e.g., LiChrosorb® RP-18 or Zorbax SB-Aq nih.govptfarm.pl |

| Mobile Phase | Acetonitrile and water/buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) with acid |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | 220-254 nm researchgate.net |

| Injection Volume | 5 - 20 µL |

Method Validation: Once developed, the HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. researchgate.net Validation establishes the performance characteristics of the method.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.

Precision: Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. For related pyridine derivatives, RSD values of less than 9% have been reported as acceptable. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value, usually determined by recovery studies.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined, respectively, with suitable precision and accuracy. ptfarm.pl

Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic reactions, such as the Suzuki-Miyaura cross-coupling often employed in the synthesis of this compound. shoko-sc.co.jpnih.govnih.gov

To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting materials. youtube.com The plate is then developed in a chamber containing an appropriate mobile phase. The disappearance of the starting material spots and the appearance of the product spot indicate the progression of the reaction.

TLC System Components:

Stationary Phase: Typically, silica (B1680970) gel 60 F254 plates are used, where the "F254" indicates the presence of a fluorescent indicator that allows for visualization of UV-active compounds under a UV lamp at 254 nm. shoko-sc.co.jp

Mobile Phase (Eluent): The choice of eluent is crucial for achieving good separation. For compounds like this compound, which possess moderate polarity, a mixture of a non-polar solvent (e.g., hexanes or benzene) and a more polar solvent (e.g., ethyl acetate) is common. youtube.commdpi.com The ratio is optimized to achieve a retention factor (Rf) for the product that is ideally between 0.3 and 0.5. For example, a mobile phase of 50% ethyl acetate (B1210297) in hexanes has been used for monitoring similar Suzuki reactions. youtube.com

Visualization: As the pyridine and phenyl rings are chromophores, the spots can be visualized under UV light. Staining with agents like potassium permanganate (B83412) can also be used for compounds without a strong UV chromophore. youtube.com

Assay Development for Compound Purity and Characterization

Assay development for this compound focuses on confirming its identity and determining its purity with a high degree of confidence. This is achieved by combining chromatographic and spectroscopic techniques.

The primary method for purity determination is the validated HPLC method described previously. chemimpex.com Commercial suppliers often specify a purity of ≥97% as determined by HPLC. chemimpex.com The purity assay involves calculating the area percentage of the main compound peak relative to the total area of all peaks in the chromatogram.

Characterization, the confirmation of the compound's chemical structure, is accomplished by employing spectroscopic methods in conjunction with chromatography.

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides molecular weight information, which is a critical piece of data for confirming the identity of the main peak and for tentatively identifying impurities based on their mass-to-charge (m/z) ratio. ptfarm.pl

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure. The chemical shifts, splitting patterns, and integration of the signals in the NMR spectrum provide a detailed map of the compound's atomic framework, confirming the connectivity of the pyridine, phenyl, and acetic acid moieties. google.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within the molecule, such as the carboxylic acid O-H and C=O stretches and the characteristic vibrations of the aromatic rings.

Table 2: Analytical Techniques for Purity and Characterization

| Technique | Purpose | Key Information Provided |

| HPLC | Purity assessment and quantification | Percentage purity, detection of impurities chemimpex.com |

| LC-MS | Identity confirmation and impurity identification | Molecular weight of the compound and its impurities ptfarm.pl |

| NMR | Definitive structure elucidation and confirmation | Atom connectivity, chemical environment of protons and carbons |

| IR | Functional group identification | Presence of carboxylic acid, aromatic rings, etc. mdpi.com |

By combining these analytical methods, a comprehensive quality control strategy is established, ensuring that this compound meets the required standards of purity and identity for its intended application in research and development.

Intellectual Property and Patent Landscape Analysis

Novel Chemical Entities and Their Protection

The novel chemical entity at the core of the intellectual property protection is Pritelivir, not its precursor (4-Pyridin-2-YL-phenyl)-acetic acid. The innovation and patentability lie in the discovery of Pritelivir's potent antiviral activity and the subsequent development of specific forms of the molecule with advantageous pharmaceutical properties.

The patents granted to AiCuris protect these novel crystalline and salt forms of Pritelivir as new chemical entities. The claims are structured to cover not only the compound itself but also pharmaceutical compositions containing it and methods of using it to treat viral diseases. This multi-layered protection is a common strategy in the pharmaceutical industry to create a robust intellectual property portfolio around a new drug.

The protection of these specific forms of Pritelivir is crucial as different salt and crystalline forms of a drug can have significantly different properties, including solubility, stability, and bioavailability, which in turn affect the drug's safety and efficacy. By patenting these specific forms, AiCuris has secured exclusive rights to manufacture and sell Pritelivir in these optimized forms.

The synthesis of Pritelivir, which involves the use of this compound, is described within these patents. While the starting material itself is not the novel entity, its use in the process of creating the patented final product is implicitly covered by the process claims within some of these patents.

Freedom to Operate and Patent Infringement Considerations

A "freedom to operate" (FTO) analysis for this compound is complex and highly dependent on the intended use of the compound. An FTO analysis aims to determine whether a planned commercial activity, such as manufacturing or selling a product, can proceed without infringing on the valid intellectual property rights of others.

For a party interested in producing and selling this compound as a chemical intermediate, the primary consideration would be whether any existing patents claim the synthesis process of this specific molecule in a way that would be infringed. Based on the available information, there are no patents that broadly claim the synthesis of this compound itself.

However, the situation changes significantly if the intended use of the intermediate is for the synthesis of Pritelivir. The extensive patent portfolio held by AiCuris for Pritelivir presents a substantial barrier to entry for any third party wishing to manufacture and sell the drug. The patent claims covering the various forms of Pritelivir are broad and would likely be infringed by the commercialization of a generic version of the drug.

The claims in the AiCuris patents are "peripheral claims," which precisely define the boundaries of the protected invention. wikipedia.org Any unauthorized manufacturing, use, or sale of the claimed forms of Pritelivir would constitute direct patent infringement. Even the act of producing this compound with the explicit intent of converting it into a patented form of Pritelivir could be considered contributory infringement in some jurisdictions.

As of the current date, there is no publicly available information regarding patent litigation involving AiCuris and the Pritelivir patents. This could indicate that the strength of their patent portfolio has so far deterred generic competition or that any disputes have been settled privately. The absence of litigation does not, however, diminish the potential risk of infringement for any party seeking to operate in this space.

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity

The core structure of (4-Pyridin-2-YL-phenyl)-acetic acid offers multiple sites for chemical modification to modulate its physicochemical properties and enhance its biological activity. Future research will likely focus on systematic derivatization to build structure-activity relationships (SAR) for various therapeutic targets. nih.govnih.govnih.govacs.orgnih.govresearchgate.net

Key derivatization strategies include:

Modification of the Carboxylic Acid Group: The carboxylic acid is a primary site for modification to improve pharmacokinetic properties or to act as a handle for prodrug strategies. Conversion to esters, amides, or bioisosteres can alter solubility, membrane permeability, and metabolic stability. For instance, creating a series of N-substituted amides could introduce new hydrogen bond donors and acceptors, potentially leading to stronger interactions with biological targets. mdpi.com

Substitution on the Phenyl Ring: The phenyl ring can be substituted with various functional groups to influence the electronic and steric properties of the molecule. The addition of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can fine-tune the acidity of the acetic acid moiety and impact binding affinities. nih.govnih.gov

Hybrid Molecule Synthesis: A promising approach involves creating hybrid molecules by linking this compound to other pharmacophores. This can lead to multi-target compounds or agents with enhanced efficacy. For example, incorporating other heterocyclic rings is a known strategy to enhance the bioactivity of a core scaffold. nih.govmdpi.com

Table 1: Potential Derivatization Strategies and Their Rationale

| Modification Site | Derivative Type | Potential Enhancement | Rationale |

|---|---|---|---|

| Carboxylic Acid | Esters, Amides | Improved membrane permeability, Prodrug potential | Masking the polar carboxylic acid can enhance passive diffusion across cell membranes. |

| Phenyl Ring | Halogenation (F, Cl, Br) | Increased lipophilicity, Altered electronic properties | Halogens can enhance binding through hydrophobic and halogen-bonding interactions. |

| Phenyl Ring | Methoxy (B1213986)/Hydroxy groups | New hydrogen bonding sites, Altered solubility | These groups can form additional hydrogen bonds with target proteins, potentially increasing affinity. nih.gov |

| Pyridine (B92270) Ring | Alkyl or Aryl substitution | Increased target specificity, Modulation of basicity | Substituents can provide additional steric and electronic interactions to fine-tune binding. |

Application in New Therapeutic Areas

While phenylacetic acid derivatives have been explored for various activities, future research on this compound is expected to venture into new therapeutic domains beyond its initial scope. The presence of the pyridine moiety, a common feature in many FDA-approved drugs, suggests a broad potential for biological activity. nih.govlifechemicals.com

Oncology: Phenylacetic acid and its derivatives have shown anti-proliferative and differentiating effects on various human cancer cell lines. nih.govnih.govresearchgate.net The pyridine scaffold is also a key component of many anticancer agents. nih.govnih.govresearchgate.net Future studies could investigate the efficacy of this compound and its derivatives against specific cancer cell lines, such as prostate, breast, or lung cancer. nih.gov Research could focus on its potential to induce apoptosis or inhibit key signaling pathways involved in tumor growth.

Neurodegenerative Diseases: There is growing interest in developing novel agents for diseases like Alzheimer's. dntb.gov.ua Pyridine-containing compounds are being investigated as potential therapeutic leads for neurodegenerative conditions. dntb.gov.uamdpi.com The this compound scaffold could be explored for its ability to modulate targets relevant to neuroinflammation or protein aggregation.

Antimicrobial Agents: The emergence of multidrug-resistant pathogens necessitates the development of new classes of antibiotics. nih.gov Pyridine derivatives have a long history of use as antimicrobial agents, and novel synthetic derivatives continue to show promising activity against a range of bacteria and fungi. nih.govmdpi.comrsc.org Research into this compound could focus on its activity against clinically relevant pathogens, including multidrug-resistant strains.

Inhibitors of Specific Enzymes: The structural features of this compound make it a candidate for an inhibitor of various enzymes. For example, similar phenylacetic acid derivatives have been evaluated as aldose reductase inhibitors, which are relevant to diabetic complications. nih.gov Further screening against a panel of enzymes could reveal novel and potent inhibitory activities.

Table 2: Emerging Therapeutic Areas for this compound

| Therapeutic Area | Potential Target/Mechanism | Rationale Based on Structural Analogs |

|---|---|---|

| Oncology | Induction of apoptosis, Kinase inhibition | Phenylacetate derivatives show anti-proliferative effects; pyridine is a common scaffold in kinase inhibitors. nih.govnih.govresearchgate.net |

| Neurodegenerative Diseases | Modulation of neuroinflammation, Inhibition of protein aggregation | Pyridine-based compounds are being explored as leads for Alzheimer's disease therapeutics. dntb.gov.ua |

| Infectious Diseases | Inhibition of bacterial cell wall synthesis, Disruption of microbial metabolism | Pyridine derivatives have well-documented antimicrobial properties. nih.govmdpi.com |

| Metabolic Diseases | Aldose reductase inhibition, PPAR agonism | Phenylacetic acid derivatives have been investigated for these activities. nih.govnih.govnih.gov |

Integration of Advanced Computational Methods in Drug Design

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. The future development of this compound and its analogs will undoubtedly benefit from these in silico approaches.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of a series of this compound derivatives and their biological activity. nih.govsums.ac.irnih.govmdpi.com This can help in predicting the activity of newly designed compounds before their synthesis, thereby saving time and resources. nih.govnih.gov